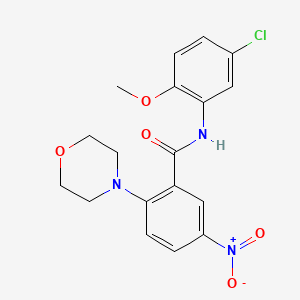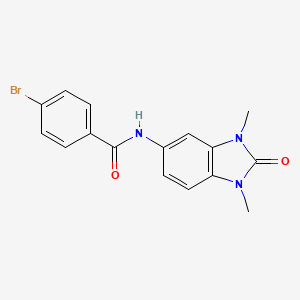![molecular formula C17H14N2O3 B4389925 1-{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}ethanone](/img/structure/B4389925.png)
1-{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}ethanone
Übersicht
Beschreibung
1-{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}ethanone is a useful research compound. Its molecular formula is C17H14N2O3 and its molecular weight is 294.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.10044231 g/mol and the complexity rating of the compound is 363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Optical and Thermal Properties
- Synthesis and Characterization of Heterocyclic Compounds: A study by Shruthi et al. (2019) synthesized a novel heterocyclic compound closely related to the chemical . They focused on the optical and thermal properties, revealing that the compound is transparent in the visible region and exhibits significant thermal stability (Shruthi et al., 2019).
Antimicrobial and Antioxidant Activities
- Synthesis and Evaluation for Antimicrobial Activity: Malhotra et al. (2013) synthesized derivatives of a similar compound and tested them for antimicrobial and antioxidant activities. Some derivatives showed effective antimicrobial properties and significant hydrogen peroxide scavenging activity (Malhotra et al., 2013).
- Antimicrobial Evaluation of Oxadiazoles: Fuloria et al. (2009) conducted a study on new oxadiazoles derived from phenylpropionohydrazides, demonstrating anti-bacterial and anti-fungal activity, particularly against S. aureus and P. aeruginosa (Fuloria et al., 2009).
Crystal Packing and Molecular Interactions
- Role of Non-Covalent Interactions in Crystal Packing: Sharma et al. (2019) investigated a series of derivatives containing the biologically active 1,2,4-oxadiazol moiety. The study focused on the role of lone pair-π interaction and halogen bonding in crystal packing of these derivatives (Sharma et al., 2019).
Anticonvulsant Activity
- Semicarbazones Based 1,3,4-Oxadiazoles for Anticonvulsant Activity: Rajak et al. (2010) designed and synthesized novel semicarbazones based on 1,3,4-oxadiazoles. These compounds were tested for anticonvulsant activity, validating a pharmacophoric model with four binding sites essential for this activity (Rajak et al., 2010).
Anticancer Activity
- Synthesis and Cytotoxic Evaluation of Novel Derivatives: A study by Kaya et al. (2016) synthesized novel 1,3,4-oxadiazole derivatives and examined their cytotoxic activities against certain cancer cell lines, identifying compounds with significant anticancer activity (Kaya et al., 2016).
Pharmacological Potential
- Computational and Pharmacological Evaluation for Various Biological Actions: Faheem (2018) focused on the computational and pharmacological potential of1,3,4-oxadiazole and pyrazole novel derivatives, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This comprehensive study highlights the multifaceted potential of these compounds in various pharmacological domains (Faheem, 2018).
Synthesis and Characterization for Antimicrobial Activity
- Novel Indole-Based 1,3,4-Oxadiazoles: Nagarapu and Pingili (2014) developed novel indole-based 1,3,4-oxadiazoles. Their antibacterial and antifungal activities were evaluated, emphasizing the antimicrobial potential of these compounds (Nagarapu & Pingili, 2014).
Structural Analysis and Synthesis Techniques
- Hirshfeld Surface Analysis and DFT Calculations: Kumara et al. (2017) conducted a study on new 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives. This study included single crystal X-ray diffraction studies, providing insight into the molecular structure and interactions of these compounds (Kumara et al., 2017).
Antimicrobial and Antioxidant Activities
- Synthesis and Antibacterial Activity Evaluation: Rai et al. (2009) synthesized a series of novel 1,3,4-oxadiazoles and evaluated their antibacterial activity. Their findings revealed significant activity against various bacterial strains, highlighting the potential of these compounds in antimicrobial applications (Rai et al., 2009).
Eigenschaften
IUPAC Name |
1-[4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-12(20)13-7-9-15(10-8-13)21-11-16-18-19-17(22-16)14-5-3-2-4-6-14/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYJDVIUVJNDPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC2=NN=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methylphenyl)-2-[(4-oxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4389845.png)
![ethyl 4-({oxo[(1-phenylethyl)amino]acetyl}amino)benzoate](/img/structure/B4389867.png)
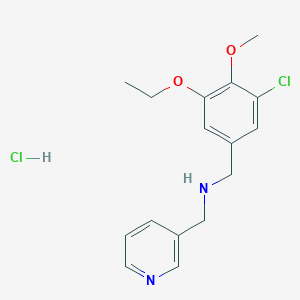
![7-benzyl-8-[(4-benzyl-1-piperazinyl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4389878.png)
![ethyl 4-[2-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4389883.png)
![ethyl [3-(3,4-dimethoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B4389900.png)
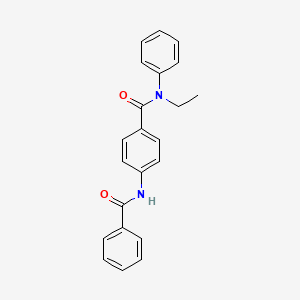
![N-[2-(1-azepanylcarbonyl)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B4389919.png)
![ethyl {[2-(4-morpholinylcarbonyl)phenyl]amino}(oxo)acetate](/img/structure/B4389928.png)
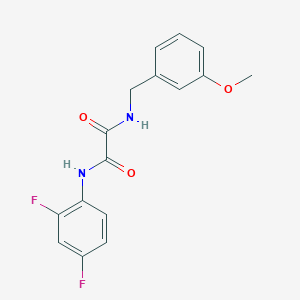

![methyl 2-{[(cyclopropylamino)(oxo)acetyl]amino}benzoate](/img/structure/B4389942.png)
